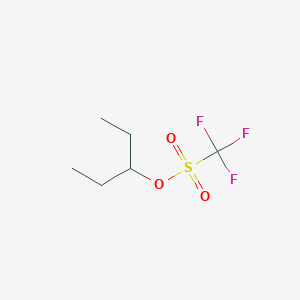

Pentan-3-yl trifluoromethanesulfonate

説明

Pentan-3-yl trifluoromethanesulfonate is a chemical compound . It has the chemical formula C₆H₁₁F₃O₃S . The compound is used in laboratory chemicals.

Molecular Structure Analysis

The molecular structure of Pentan-3-yl trifluoromethanesulfonate consists of a pentan-3-yl group (C5H11) attached to a trifluoromethanesulfonate group . The trifluoromethanesulfonate group is a good leaving group, which makes it useful in various chemical reactions .Chemical Reactions Analysis

Trifluoromethanesulfonate anion, a part of the Pentan-3-yl trifluoromethanesulfonate molecule, can act as a nucleophile in certain reactions . This property can be utilized in various chemical transformations .科学的研究の応用

Polymerization Processes

Pentan-3-yl trifluoromethanesulfonate is implicated in controlled cationic polymerization reactions. For example, the use of trifluoromethanesulfonic acid as a catalyst with protic reagents such as water, 2-propanol, or 1-pentanol can efficiently initiate the cationic polymerization of lactide in dichloromethane solution at room temperature. This process yields polylactides (PLAs) with molar masses up to 20,000, demonstrating the quantitative incorporation of the protic initiator in the polymer chains without significant transesterification reactions. The controlled character of this polymerization is further evidenced by the linear relationship of the number-average molar mass with both monomer conversion and monomer-to-initiator ratio, as well as a first-order dependence on monomer concentration (Bourissou et al., 2005).

Catalysis in Organic Synthesis

Trifluoromethanesulfonates play a crucial role as catalysts in organic synthesis. For instance, scandium trifluoromethanesulfonate (triflate) has been highlighted as an extraordinarily effective catalyst for the aminolysis of 1,2-epoxides. This catalysis is highly efficient, affording the corresponding β-amino alcohols at room temperature in very good yields, showcasing remarkable anti stereoselectivity and regioselectivity (Chini et al., 1994).

Environmental and Health Impact Studies

The environmental persistence and impact of polyfluoroalkyl chemicals (PFCs), which include compounds like perfluorooctane sulfonate (PFOS) and related trifluoromethanesulfonate compounds, are of significant concern. Studies indicate widespread exposure in the U.S. population to such chemicals. For example, research has detected PFOS, PFOA, PFHxS, and PFNA in more than 98% of sampled individuals, with concentrations differing by race/ethnicity and sex. Notably, geometric mean concentrations of these substances in the population showed a significant decrease for PFOS and PFOA, attributed to changes in manufacturing practices (Calafat et al., 2007).

作用機序

特性

IUPAC Name |

pentan-3-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3O3S/c1-3-5(4-2)12-13(10,11)6(7,8)9/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHFYHRENNMQST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50731291 | |

| Record name | Pentan-3-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191211-62-8 | |

| Record name | Pentan-3-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

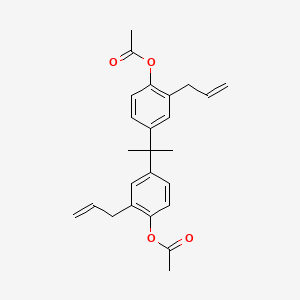

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-oxo-4H-pyrido[3,4-d][1,3]oxazine-2-carboxylate](/img/structure/B1508366.png)